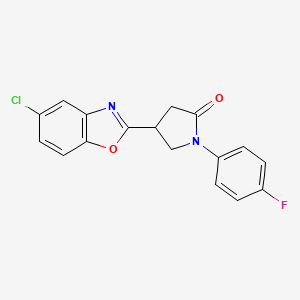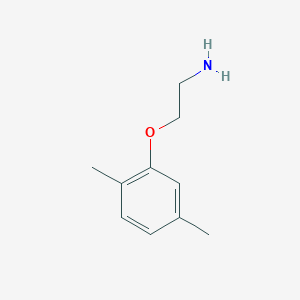![molecular formula C14H11N3O B15002560 5H-[1,2,4]Triazolo[5,1-a]isoindole, 2-(2-methyl-3-furanyl)-](/img/structure/B15002560.png)
5H-[1,2,4]Triazolo[5,1-a]isoindole, 2-(2-methyl-3-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylfuran-3-yl)-5H-[1,2,4]triazolo[3,2-a]isoindole is a heterocyclic compound that combines the structural features of furan, triazole, and isoindole. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylfuran-3-yl)-5H-[1,2,4]triazolo[3,2-a]isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylfuran-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with an appropriate isocyanide to form the triazole ring, followed by cyclization to yield the final isoindole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylfuran-3-yl)-5H-[1,2,4]triazolo[3,2-a]isoindole can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of furanones and other oxygenated derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(2-Methylfuran-3-yl)-5H-[1,2,4]triazolo[3,2-a]isoindole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Methylfuran-3-yl)-5H-[1,2,4]triazolo[3,2-a]isoindole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The furan ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-a]isoquinoline: Similar structure but with an isoquinoline ring instead of isoindole.
1,2,4-Triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of isoindole.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Contains a thiadiazine ring instead of isoindole.
Uniqueness
2-(2-Methylfuran-3-yl)-5H-[1,2,4]triazolo[3,2-a]isoindole is unique due to the combination of furan, triazole, and isoindole rings, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H11N3O |
|---|---|
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
2-(2-methylfuran-3-yl)-5H-[1,2,4]triazolo[5,1-a]isoindole |
InChI |
InChI=1S/C14H11N3O/c1-9-11(6-7-18-9)13-15-14-12-5-3-2-4-10(12)8-17(14)16-13/h2-7H,8H2,1H3 |
Clé InChI |
VYEWTRBBMCFDEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CO1)C2=NN3CC4=CC=CC=C4C3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,8,9-tetramethyl-7H-pyrrolo[2,3-h]quinoline](/img/structure/B15002482.png)
![2,3,4-trimethoxy-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide](/img/structure/B15002490.png)
![methyl [4-(cyclopropylcarbamoyl)-1-oxophthalazin-2(1H)-yl]acetate](/img/structure/B15002495.png)
![Ethyl 5-({[1-(adamantan-1-YL)propyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B15002507.png)
![3'-(4-Methoxyphenyl)-1-[(3-phenylpyrrolidin-1-YL)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B15002515.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B15002517.png)
![N-(4-{4-[4-(diethylamino)phenyl]-1,2,5-oxadiazol-3-yl}phenyl)-N,N-diethylamine](/img/structure/B15002524.png)

![Methyl 4-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate](/img/structure/B15002536.png)

![Ethyl 4-[(3,5-dichlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B15002544.png)

![8-bromo-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B15002547.png)
![5-[(4-Bromophenoxy)methyl]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1,2,4-oxadiazole](/img/structure/B15002552.png)
